3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine
Description
Properties
IUPAC Name |
3-methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-10-6-7-12(14-13-10)16-9-11-5-3-4-8-15(11)2/h6-7,11H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTBZGJUMLFADP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCCCN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine typically involves the reaction of 3-methylpyridazine with 1-methylpiperidine in the presence of a suitable base and a methoxy group donor. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or tetrahydrofuran.
Base: Bases such as sodium hydride or potassium carbonate are frequently employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures (-10 to 0°C).
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxide derivatives.
Reduction: Formation of reduced pyridazine derivatives with altered functional groups.
Substitution: Formation of substituted pyridazine derivatives with new functional groups replacing the methoxy or piperidine moieties.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, a series of derivatives including 3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine were synthesized and evaluated for their activity against A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines. The findings indicated that certain derivatives exhibited IC50 values lower than 5 μM, suggesting potent anticancer activity .
Table 1: Antiproliferative Activity of Selected Derivatives
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| 9b | A549 | < 5 |
| 9d | HCT116 | < 3 |
| 9a | MCF7 | < 3 |
| 9e | PC3 | < 5 |
The introduction of the 1-methylpiperidin-2-yl moiety significantly enhanced the antiproliferative activity compared to compounds lacking this substitution . This modification appears to play a crucial role in improving the binding affinity to target proteins involved in cancer cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Research indicates that modifications to the piperidine ring and the introduction of various substituents can significantly impact biological activity. For example, fluorination at specific positions has been associated with enhanced potency against certain cancer cell lines .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Fluorination | Increased potency |
| Piperidine substitution | Enhanced binding affinity |
Broader Therapeutic Potential
Beyond oncology, there is potential for the application of this compound in treating other diseases linked to kinase dysregulation. The modulation of signal transduction pathways presents opportunities for addressing conditions such as inflammation, neurodegeneration, and metabolic disorders . The versatility of this compound makes it a candidate for further exploration in various therapeutic contexts.
Case Studies and Experimental Findings
Several case studies have documented the efficacy of similar compounds in clinical settings. For instance, investigations into related pyridazine derivatives have reported successful outcomes in preclinical models, demonstrating their potential as effective treatments for aggressive tumors . These findings support the hypothesis that 3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine could follow a similar trajectory with further development.
Mechanism of Action
The mechanism of action of 3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds are key structural analogs, differing in substituents at the pyridazine 6-position or piperidine modifications:
Pharmacological and Functional Comparisons
- Anxiolytic Activity : CL218,872 (triazolopyridazine) demonstrates anxiolytic effects via GABA receptor modulation, suggesting that pyridazine derivatives with bulky aromatic substituents (e.g., trifluoromethylphenyl) may enhance CNS activity. The 1-methylpiperidine group in the target compound could similarly improve receptor affinity .
- Enzyme Inhibition : Pyrazolylpyridazine derivatives (e.g., ) inhibit glycogen synthase kinase 3, a target for neurodegenerative diseases. The absence of a pyrazole ring in the target compound may reduce this activity but highlights the role of heterocyclic substituents in kinase targeting .
- Synthetic Utility : The tributylstannyl analog () is likely used in Stille coupling reactions, emphasizing the versatility of 6-substituted pyridazines in organic synthesis. The target compound’s piperidinyl methoxy group precludes such reactivity but adds pharmacological relevance .
Physicochemical and Structural Insights
- Steric Effects : The thiazole-piperidine hybrid () introduces significant steric bulk, which may hinder off-target interactions but reduce solubility. The target compound balances bulk with a compact 1-methylpiperidine group .
Research Findings and Implications
- Docking Studies : Pyrazolylpyridazine derivatives () showed inhibitory action against glycogen synthase kinase 3 via docking simulations. This suggests that substituent polarity and hydrogen-bonding capacity are critical for enzyme inhibition, areas where the target compound’s piperidine group may underperform compared to pyrazole .
- GABA Receptor Modulation : CL218,872’s anxiolytic effects highlight the importance of trifluoromethyl groups in enhancing binding to GABA receptors. The target compound’s 1-methylpiperidine group may similarly stabilize receptor interactions through hydrophobic interactions .
Biological Activity
3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activity, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a detailed examination of its biological properties, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyridazine ring substituted with a methyl group and a methoxy group linked to a methylpiperidine moiety. This unique structure contributes to its potential bioactivity and solubility properties.
Synthesis Methods
The synthesis typically involves the reaction of 3-methylpyridazine with 1-methylpiperidine in the presence of bases like sodium hydride or potassium carbonate. Common solvents used are dichloromethane or tetrahydrofuran, with reactions conducted at temperatures ranging from 25°C to 50°C over several hours to overnight.
Anticancer Properties
Research indicates that 3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
The compound's mechanism appears to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival. It is hypothesized that it may interact with enzymes or receptors involved in these pathways, although further studies are needed to elucidate the precise molecular targets .
Antimicrobial Activity
Preliminary investigations have also suggested that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing potential efficacy in inhibiting growth, although specific data on minimum inhibitory concentrations (MIC) are still forthcoming.
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory potential as well. In vitro assays indicate that it may modulate inflammatory cytokine production, contributing to reduced inflammation in cellular models. However, comprehensive studies are necessary to confirm these effects and elucidate the underlying mechanisms .
Case Study 1: Anticancer Efficacy
A study focused on the anticancer efficacy of derivatives similar to 3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine found that compounds containing the methylpiperidine moiety exhibited enhanced antiproliferative activity compared to their counterparts lacking this structure. The findings suggest that modifications to the piperidine group can significantly influence biological activity, highlighting the importance of structural optimization in drug design .
Case Study 2: Mechanistic Insights
Another research effort investigated the mechanistic aspects of related compounds as mGluR5 negative allosteric modulators. This study revealed that structural modifications similar to those found in 3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine could lead to potent pharmacological profiles, emphasizing the relevance of this class of compounds in therapeutic development for neurodegenerative diseases and cancer .
Q & A
Basic Research Question
- Spectroscopy :
- Crystallography :
How can researchers assess the purity and stability of this compound under varying storage conditions?
Basic Research Question
- Analytical Methods :
- Stability Studies :
What strategies optimize low yields in the coupling of the piperidinylmethoxy group to the pyridazine core?
Advanced Research Question
- Catalyst Screening : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling (improves aryl ether formation efficiency) .
- Solvent Optimization : Switch from DMF to 1,4-dioxane to reduce side reactions (e.g., N-methylpiperidine oxidation).
- Protecting Groups : Temporarily protect the piperidine nitrogen with Boc to prevent undesired alkylation .
What methodologies are used to evaluate the pharmacological activity of this compound, particularly for CNS targets?
Advanced Research Question
- Enzyme Assays :
- In Vitro Models :
- Neuronal cell lines (e.g., SH-SY5Y) assess neuroprotective effects against oxidative stress (H₂O₂-induced apoptosis).
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens at the pyridazine 5-position) to enhance binding to MAO-B’s hydrophobic pocket .
How can contradictory bioactivity data between studies be resolved?
Advanced Research Question
- Assay Variability :
- Metabolic Stability :
- Statistical Analysis :
What role does computational modeling play in designing derivatives with improved target selectivity?
Advanced Research Question
- Docking Studies :
- QSAR Models :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
